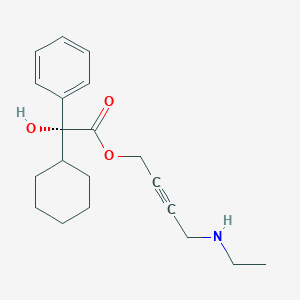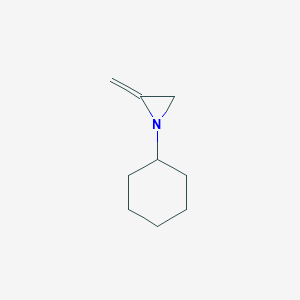
Ethyl 1-(4-chlorobenzyl)-5-methylimidazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(4-chlorobenzyl)-5-methylimidazole-4-carboxylate, also known as Etomidate, is a sedative-hypnotic drug used for anesthesia induction. It was first synthesized in 1964 by Janssen Pharmaceutica, and has since then become a widely used anesthetic agent due to its rapid onset and short duration of action.
Mécanisme D'action
Ethyl 1-(4-chlorobenzyl)-5-methylimidazole-4-carboxylate acts on the gamma-aminobutyric acid (GABA) receptor in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedation and hypnosis.
Effets Biochimiques Et Physiologiques
Ethyl 1-(4-chlorobenzyl)-5-methylimidazole-4-carboxylate has been shown to have minimal effects on cardiovascular and respiratory function, making it a suitable choice for patients with compromised cardiovascular or respiratory systems. It also has a short duration of action, allowing for rapid recovery after anesthesia induction.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-(4-chlorobenzyl)-5-methylimidazole-4-carboxylate has been used in laboratory experiments to study the effects of anesthesia on various physiological processes. Its rapid onset and short duration of action make it a useful tool for studying the effects of anesthesia induction on different organ systems. However, its use in laboratory experiments is limited by its potential side effects on cognitive function and memory.
Orientations Futures
Future research on Ethyl 1-(4-chlorobenzyl)-5-methylimidazole-4-carboxylate could focus on its potential use as a treatment for various medical conditions, such as traumatic brain injury and postoperative nausea and vomiting. Additionally, further studies could be conducted to better understand the long-term effects of Ethyl 1-(4-chlorobenzyl)-5-methylimidazole-4-carboxylate on cognitive function and memory.
Méthodes De Synthèse
Ethyl 1-(4-chlorobenzyl)-5-methylimidazole-4-carboxylate is synthesized through a multi-step process that involves the reaction of 5-methylimidazole-4-carboxylic acid with ethyl chloroformate, followed by the reaction of the resulting ethyl 5-methylimidazole-4-carboxylate with 4-chlorobenzylamine. The final product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
Ethyl 1-(4-chlorobenzyl)-5-methylimidazole-4-carboxylate has been extensively studied for its use in anesthesia induction, as well as for its potential use as a treatment for various medical conditions. It has been shown to be effective in reducing intracranial pressure in patients with traumatic brain injury, as well as in reducing the risk of postoperative nausea and vomiting.
Propriétés
Numéro CAS |
175202-89-8 |
|---|---|
Nom du produit |
Ethyl 1-(4-chlorobenzyl)-5-methylimidazole-4-carboxylate |
Formule moléculaire |
C14H15ClN2O2 |
Poids moléculaire |
278.73 g/mol |
Nom IUPAC |
ethyl 1-[(4-chlorophenyl)methyl]-5-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C14H15ClN2O2/c1-3-19-14(18)13-10(2)17(9-16-13)8-11-4-6-12(15)7-5-11/h4-7,9H,3,8H2,1-2H3 |
Clé InChI |
HEXZFLKBFCEEKU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C=N1)CC2=CC=C(C=C2)Cl)C |
SMILES canonique |
CCOC(=O)C1=C(N(C=N1)CC2=CC=C(C=C2)Cl)C |
Synonymes |
ETHYL 1-(4-CHLOROBENZYL)-5-METHYLIMIDAZOLE-4-CARBOXYLATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



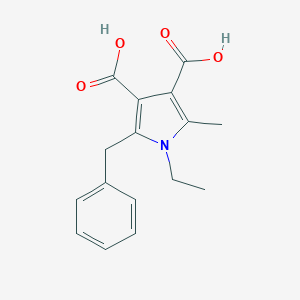
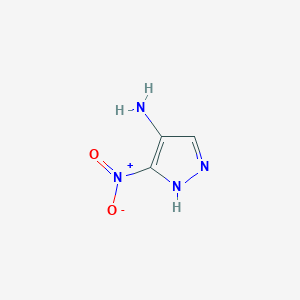
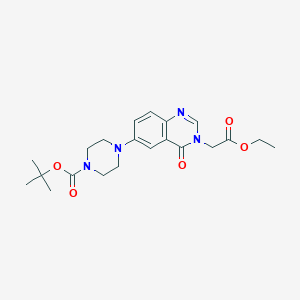
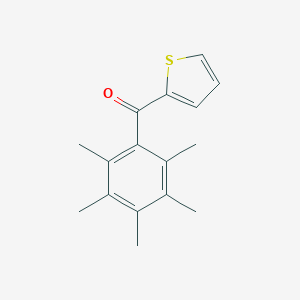
![5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B65047.png)


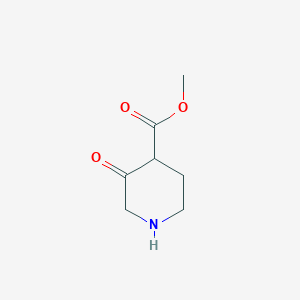
![(6R,7aS)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B65055.png)



